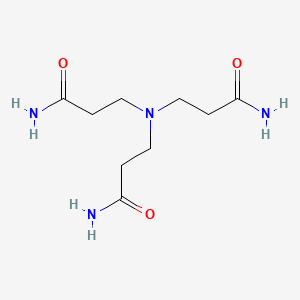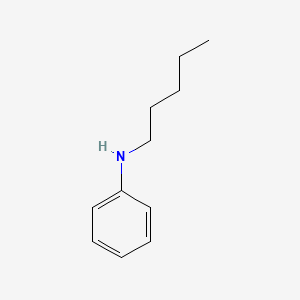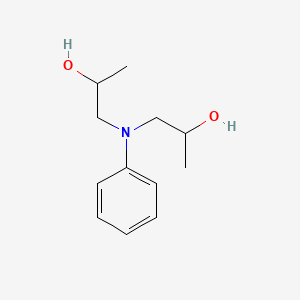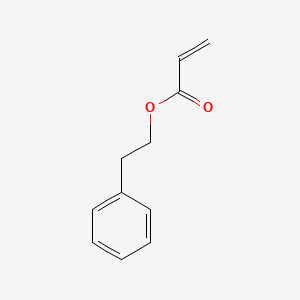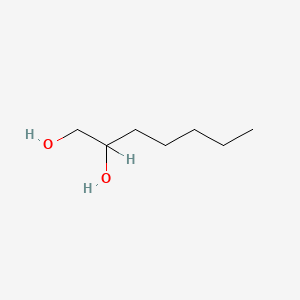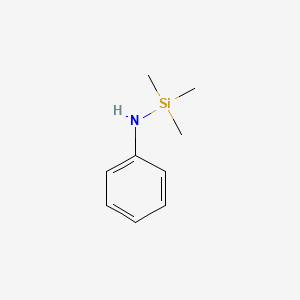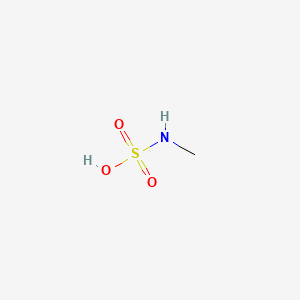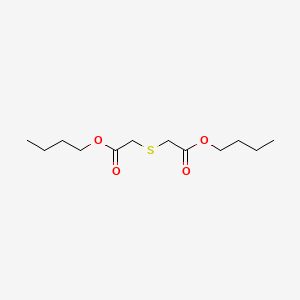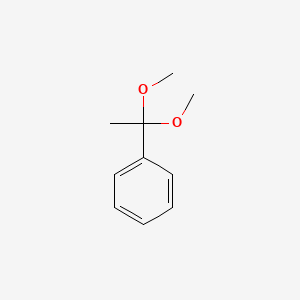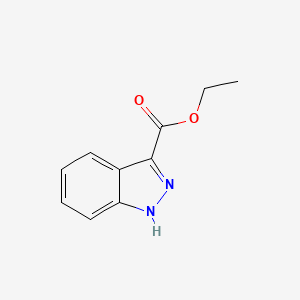
6-Chloro-4-phenylquinazoline-2-carbaldehyde
Übersicht
Beschreibung
6-Chloro-4-phenylquinazoline-2-carbaldehyde is a chemical compound with the molecular formula C15H9ClN2O . It has a molecular weight of 268.7 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound has been reported in various scientific literature. For instance, it has been synthesized in toluene for 24 hours under an inert atmosphere and reflux conditions . Another method involves heating the compound in benzene at 150°C for 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s exact density, melting point, and boiling point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Chloro-4-phenylquinazoline-2-carbaldehyde and its analogs have been extensively researched for their potential in synthesizing new chemical compounds. Studies have focused on the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems. These compounds have shown promise in the development of new materials and chemical agents (Hamama et al., 2018).
Antimicrobial Properties
Research has explored the antimicrobial properties of novel quinoline derivatives. Compounds synthesized from this compound have been tested for antibacterial and antifungal activities, showing effectiveness against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2012).
Applications in Catalysis
This compound has been used in catalytic processes, demonstrating its utility in organic synthesis. For instance, its derivatives have been used in catalytic reactions with aromatic aldehydes, leading to the efficient synthesis of various organic compounds (Miyashita et al., 1992).
Antimalarial and Analgesic Potential
Compounds derived from this compound have shown potential as antimalarial and analgesic agents. Studies indicate that these compounds could be effective in treating malaria and managing pain, expanding their scope of application in medicinal chemistry (Kidwai & Negi, 1997).
Inhibitory Effects on Enzymes
Recent studies have highlighted the role of these compounds as potential enzyme inhibitors. Derivatives synthesized from this compound have been evaluated for their ability to inhibit enzymes like AKT1, which plays a role in cancer progression. This suggests their potential in cancer research and treatment strategies (Ghanei et al., 2016).
Safety and Hazards
Wirkmechanismus
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical properties such as solubility, stability, and molecular size. For instance, the presence of the chlorine atom might influence the compound’s lipophilicity, which could affect its absorption and distribution .
The result of the compound’s action would depend on its specific target and mode of action. For example, if it acts as an inhibitor of a certain enzyme, it could lead to decreased activity of that enzyme and alterations in the biochemical pathways in which the enzyme is involved .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Eigenschaften
IUPAC Name |
6-chloro-4-phenylquinazoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOTYGIIBJPOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5958-05-4 | |
| Record name | 6-Chloro-4-phenylquinazoline-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2YAI99XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



